molecular formula C14H20O3 B14494921 3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid CAS No. 64929-36-8

3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid

Katalognummer: B14494921
CAS-Nummer: 64929-36-8
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: GJQWETPIXKUUKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid is a chemical compound with a molecular formula of C13H18O3. It is characterized by the presence of a cyclohexene ring with three methyl groups and a conjugated ketone and carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid can be achieved through several methods. One common approach involves the oxidation of α-cyclocitral using potassium permanganate, which yields the desired compound in high yield . Another method involves the controlled hydrogenation of isoPhorone, followed by further chemical transformations .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using robust oxidizing agents like potassium permanganate or meta-chloroperoxybenzoic acid (m-CPBA). These methods ensure high yield and purity, making the compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex molecules.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, m-CPBA.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or more oxidized ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

64929-36-8

Molekularformel

C14H20O3

Molekulargewicht

236.31 g/mol

IUPAC-Name

3-oxo-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-enoic acid

InChI

InChI=1S/C14H20O3/c1-10-5-4-8-14(2,3)12(10)7-6-11(15)9-13(16)17/h6-7H,4-5,8-9H2,1-3H3,(H,16,17)

InChI-Schlüssel

GJQWETPIXKUUKV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(CCC1)(C)C)C=CC(=O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.